2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
CAS No.:
Cat. No.: VC0544743
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine -](/images/no_structure.jpg)
Specification
Molecular Formula | C15H18N4O |
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Molecular Weight | 270.33 g/mol |
IUPAC Name | 12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
Standard InChI | InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | YNADXFWEXJTQSZ-UHFFFAOYSA-N |
SMILES | CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C |
Canonical SMILES | CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₁₅H₁₈N₄O, with a molecular weight of 270.33 g/mol . Key identifiers include:
The structure comprises a fused imidazo[1,5-a]pyrido[3,2-e]pyrazine core, with a methoxy group at position 2, methyl groups at positions 6 and 7, and a propyl chain at position 9 . This substitution pattern enhances lipophilicity, facilitating blood-brain barrier penetration—a critical factor for central nervous system (CNS) activity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine involves multi-step reactions, typically starting with condensation of substituted pyridine derivatives. A representative route includes:
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Formation of the pyrido[3,2-e]pyrazine core via cyclization of 2,3-diaminopyridine intermediates with carbonyl reagents .
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Introduction of substituents: Methoxy and methyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation, while the propyl group is added via Suzuki-Miyaura coupling or alkylation .
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Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, DMSO-d₆) reveals characteristic peaks at δ 2.35 (s, 3H, CH₃), δ 2.57 (s, 3H, CH₃), and δ 3.90 (s, 3H, OCH₃) .
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Mass Spectrometry (MS): ESI-MS shows a parent ion at m/z 271.2 [M+H]⁺, consistent with the molecular formula .
Pharmacological Profile and Mechanism of Action
PDE10A Inhibition
The compound exhibits potent and selective inhibition of PDE10A, an enzyme critical for regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal neurons. Key data include:
PDE Isoform | IC₅₀ (nM) | Selectivity vs. PDE10A | Source |
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PDE10A | 7.28 | - | |
PDE2A | 239 | 33-fold | |
PDE5A | 919 | 126-fold | |
PDE3A | 3700 | 508-fold |
PDE10A inhibition elevates cAMP/cGMP levels, modulating dopaminergic and glutamatergic signaling—a mechanism implicated in schizophrenia pathophysiology .
In Vivo Efficacy
In rodent models, the compound (3–10 mg/kg, oral) reverses MK-801-induced hyperactivity and stereotypy, behaviors analogous to positive symptoms of schizophrenia . These effects correlate with striatal cAMP elevation, confirming target engagement .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Methoxy group (Position 2): Essential for PDE10A binding; removal reduces potency by >100-fold .
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Methyl groups (Positions 6/7): Enhance metabolic stability without compromising activity .
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Propyl chain (Position 9): Optimal length for balancing lipophilicity and solubility; shorter chains (e.g., ethyl) reduce brain penetration .
Crystallographic Insights
X-ray structures of PDE10A bound to the compound reveal:
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Hydrophobic interactions: Propyl and methyl groups occupy a hydrophobic pocket formed by Phe-686 and Ile-687 .
Physicochemical and Pharmacokinetic Properties
Property | Value | Source |
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LogP (Partition Coefficient) | 3.2 (predicted) | |
Plasma Protein Binding | 92% (rodent) | |
Half-life (t₁/₂) | 4.5 hours (rat, 10 mg/kg) |
The compound exhibits moderate oral bioavailability (45–60% in rats) and linear pharmacokinetics up to 30 mg/kg .
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